[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum involves several steps:
Alkylation of Glycine Equivalents: This step involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: The γ-substituted amino acid derivatives undergo intramolecular cyclization.
Alkene Cyclopropanation: This step involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its effects on cellular processes and mechanisms.
Medicine: Primarily used as an antineoplastic agent in cancer treatment.
Industry: Employed in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The primary molecular targets are the DNA strands, and the pathways involved include the activation of DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: An earlier platinum-based drug with higher nephrotoxicity.
Carboplatin: Another second-generation platinum drug with reduced nephrotoxicity but higher myelosuppression.
Uniqueness
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum is unique due to its higher efficacy and lower side effects compared to cisplatin and carboplatin . It also shows no cross-resistance with these drugs, making it a valuable option in cases where resistance to other platinum drugs has developed .
Properties
Molecular Formula |
C9H20N2O3Pt |
---|---|
Molecular Weight |
399.35 g/mol |
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum |
InChI |
InChI=1S/C6H14N2.C3H6O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2,4H,1H3,(H,5,6);/t5-,6-;2-;/m00./s1 |
InChI Key |
GDQGIAKEMZZQME-DOYDWZMXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C1C[C@H]([C@@H]1CN)CN.[Pt] |
Canonical SMILES |
CC(C(=O)O)O.C1CC(C1CN)CN.[Pt] |
Origin of Product |
United States |
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